molecular formula C15H21ClN2O6S B12191841 Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazinecarboxylate

Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazinecarboxylate

Cat. No.: B12191841
M. Wt: 392.9 g/mol
InChI Key: CIAUZHLLUGMZKH-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazinecarboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a chlorinated aromatic ring

Preparation Methods

The synthesis of Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the sulfonyl group: This step involves the sulfonation of the aromatic ring using reagents such as chlorosulfonic acid.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, affecting cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazinecarboxylate can be compared with similar compounds such as:

    Ethyl 4-(4-chloro-2,5-dimethoxyphenylsulfonamido)benzoate: This compound has a similar sulfonyl group but differs in the aromatic ring structure.

    Ethyl 4-chloro-2,5-dimethoxyphenylcarbamate: This compound shares the chlorinated aromatic ring but has a different functional group.

    Ethyl 4-(3-(4-chloro-2,5-dimethoxyphenyl)ureido)benzoate: This compound has a similar aromatic ring but includes a urea group instead of a piperazine ring.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H21ClN2O6S

Molecular Weight

392.9 g/mol

IUPAC Name

ethyl 4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O6S/c1-4-24-15(19)17-5-7-18(8-6-17)25(20,21)14-10-12(22-2)11(16)9-13(14)23-3/h9-10H,4-8H2,1-3H3

InChI Key

CIAUZHLLUGMZKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC

Origin of Product

United States

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